ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C24H32N4O6S2 and its molecular weight is 536.66. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Structural Characteristics
The compound's molecular formula is C17H22N2O4S, featuring a thieno[2,3-c]pyridine core and various functional groups, including a sulfamoyl group. These structural elements contribute to its lipophilicity and potential interactions with biological targets, enhancing its pharmacokinetic properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The benzamide moiety may interact with specific receptors, modulating their function and leading to various biological effects.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Strains Tested : Compounds were screened against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
- Results : Several derivatives showed promising antibacterial activity, indicating that modifications in the structure can enhance efficacy against specific microbial targets .
Cytotoxicity and Antiviral Activity
In addition to antimicrobial properties, studies have evaluated the cytotoxicity and antiviral potential of similar compounds against viruses like HIV-1. These investigations often employ various assays to determine the compound's effectiveness in inhibiting viral replication and cell viability .
Case Studies
Synthesis and Modification
The synthesis of this compound typically involves several key steps that allow for structural modifications aimed at optimizing biological activity. These synthetic pathways enable researchers to explore various functional groups that can enhance the compound's pharmacological profile .
Properties
IUPAC Name |
ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6S2/c1-4-7-13-28(5-2)36(32,33)17-10-8-16(9-11-17)22(30)26-23-20(21(25)29)18-12-14-27(15-19(18)35-23)24(31)34-6-3/h8-11H,4-7,12-15H2,1-3H3,(H2,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAYOZTXWAIETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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